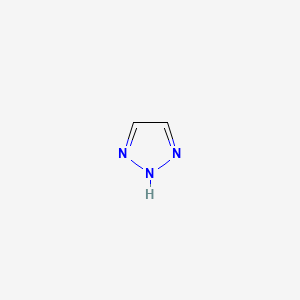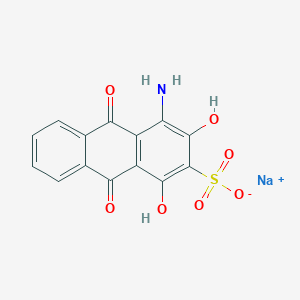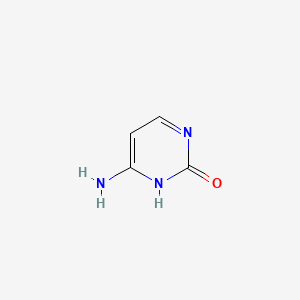
1H-1,2,3-Triazole
描述
1H-1,2,3-Triazole is a nitrogen-containing heterocyclic compound with a five-membered ring structure composed of two carbon atoms and three nitrogen atoms. This compound is known for its aromatic character, high chemical stability, and strong dipole moment. It is widely used in various fields, including pharmaceuticals, organic synthesis, and materials science, due to its unique properties and versatility .
作用机制
Target of Action
1H-1,2,3-Triazole is a nitrogen-containing heterocyclic compound that has been found to interact with various biomolecular targets . It has been reported to have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology . The compound’s ability to form hydrogen bonding and bipolar interactions allows it to interact with these targets and improve solubility .
Mode of Action
This compound interacts with its targets through a variety of mechanisms. For instance, it has been found to effectively promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . Furthermore, this compound derivatives have shown excellent binding manner with target enzymes, suggesting their potential use as therapeutic agents .
Biochemical Pathways
While the specific biochemical pathways affected by this compound can vary depending on the target, it has been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . This suggests that it may affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that 1h-1,2,3-triazoles are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties suggest that this compound may have good bioavailability and stability in the body.
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific targets and pathways involved. For instance, it has been found to have antiproliferative effects in certain cellular contexts . Additionally, this compound derivatives have been found to have various biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitubercular, antitumoral, and antiviral properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found to be stable under a variety of conditions, including acidic or basic hydrolysis, oxidizing and reducing conditions, and even at high temperatures . This suggests that this compound may maintain its activity and stability in a wide range of environments.
生化分析
Biochemical Properties
1H-1,2,3-Triazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells . Additionally, this compound can form hydrogen bonds and engage in π-π interactions with biomolecules, enhancing its binding affinity and specificity .
Cellular Effects
This compound exhibits diverse effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have demonstrated anti-proliferative activity against cancer cells by modulating cell cycle progression and inducing apoptosis . Moreover, this compound can affect the expression of genes involved in inflammation and immune response, thereby exhibiting anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, this compound derivatives have been shown to inhibit the activity of carbonic anhydrase by binding to its active site . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anti-cancer properties . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the biological activity of this compound increases with increasing dosage up to a certain point, beyond which adverse effects become more prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, this compound derivatives have been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, this compound can influence the levels of metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport or passive diffusion . Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments or organelles . The localization and accumulation of this compound can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound derivatives have been shown to localize to the mitochondria, where they can modulate mitochondrial function and energy production . The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biological activity.
准备方法
1H-1,2,3-Triazole can be synthesized through several methods, including:
Oxidative Coupling: This method involves the oxidative coupling of glyoxal, hydrazine, and sodium nitrite to form the triazole ring.
Banert Cascade: This method involves the reaction of a nitrile with an azide to form the triazole ring.
Industrial production methods often utilize continuous flow conditions with copper-on-charcoal as a heterogeneous catalyst to produce substituted 1,2,3-triazoles efficiently .
化学反应分析
1H-1,2,3-Triazole undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can undergo substitution reactions with electrophiles and nucleophiles, leading to the formation of various substituted triazoles.
Cycloaddition Reactions: The azide-alkyne cycloaddition is a prominent reaction for forming triazole rings.
Oxidation and Reduction: The triazole ring is generally stable under oxidizing and reducing conditions, making it a robust scaffold for various applications.
Common reagents used in these reactions include azides, alkynes, and metal catalysts such as copper and ruthenium. Major products formed from these reactions are substituted triazoles with diverse functional groups .
科学研究应用
1H-1,2,3-Triazole has a wide range of applications in scientific research, including:
Drug Discovery: Triazole derivatives are used in the development of various pharmaceuticals, including anticonvulsants, antibiotics, and anticancer agents.
Organic Synthesis: The triazole ring is a valuable building block in organic synthesis, enabling the construction of complex molecules.
Polymer Chemistry: Triazole-containing polymers are used in materials science for their stability and unique properties.
Chemical Biology: Triazoles are used in bioconjugation and fluorescent imaging due to their ability to form stable linkages with biomolecules.
相似化合物的比较
1H-1,2,3-Triazole is often compared with its isomer, 1,2,4-triazole. Both compounds have similar structures but differ in the position of the nitrogen atoms within the ring. 1,2,4-Triazole is also widely used in pharmaceuticals and materials science . Other similar compounds include imidazole and pyrazole, which are also five-membered nitrogen-containing heterocycles with diverse applications .
This compound stands out due to its high chemical stability, strong dipole moment, and versatility in forming stable linkages with various functional groups, making it a unique and valuable compound in scientific research and industrial applications .
属性
IUPAC Name |
2H-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3/c1-2-4-5-3-1/h1-2H,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWENRTYMTSOGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870495 | |
| Record name | 1H-1,2,3-Triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288-35-7, 288-36-8, 37306-44-8 | |
| Record name | 2H-1,2,3-Triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,2,3-Triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,3-Triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037306448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,3-Triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Diazapyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-1,2,3-TRIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM7554254W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid](/img/structure/B7767366.png)







![Amino-[amino(methylsulfanyl)methylidene]azanium;iodide](/img/structure/B7767409.png)




